2-(2-Ethoxyphenyl)ethanol
Overview
Description
2-(2-Ethoxyphenyl)ethanol is an organic compound with the molecular formula C10H14O2. It is a colorless to pale yellow liquid with a mild, pleasant odor. This compound is used in various chemical applications due to its unique structural properties, which include an ethoxy group attached to a phenyl ring and an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(2-Ethoxyphenyl)ethanol involves the reaction of 1-bromo-2-ethoxybenzene with magnesium in the presence of iodine to form a Grignard reagent. This intermediate is then reacted with ethylene oxide to yield this compound. The reaction is typically carried out in tetrahydrofuran under an inert atmosphere and requires refluxing and subsequent purification steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Ethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(2-Ethoxyphenyl)acetaldehyde or 2-(2-Ethoxyphenyl)acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into 2-(2-Ethoxyphenyl)ethane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products Formed:
Oxidation: 2-(2-Ethoxyphenyl)acetaldehyde, 2-(2-Ethoxyphenyl)acetic acid.
Reduction: 2-(2-Ethoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(2-Ethoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyphenyl)ethanol involves its interaction with various molecular targets. It can act as a precursor to other active compounds that exert their effects through specific pathways. For instance, its oxidation products may interact with enzymes or receptors in biological systems, leading to various physiological responses .
Comparison with Similar Compounds
2-(4-Ethoxyphenyl)ethanol: Similar structure but with the ethoxy group in the para position.
2-Phenoxyethanol: Contains a phenoxy group instead of an ethoxy group.
2-Ethoxyethanol: Lacks the phenyl ring, making it less structurally complex.
Uniqueness: 2-(2-Ethoxyphenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an ethoxy group and a phenyl ring with an ethanol moiety makes it versatile for various applications in synthesis and research .
Properties
IUPAC Name |
2-(2-ethoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-12-10-6-4-3-5-9(10)7-8-11/h3-6,11H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWQRBZEOLFRRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290865 | |
Record name | 2-(2-ethoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22545-14-8 | |
Record name | 2-Ethoxybenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22545-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 71560 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022545148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC71560 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-ethoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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